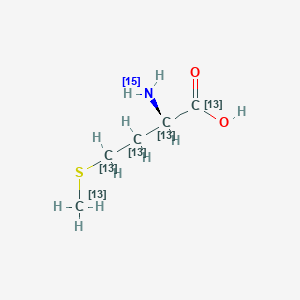
L-Methionine-13C5,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine-13C5,15N is a stable isotope-labeled compound of L-Methionine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications, particularly in the fields of biochemistry and molecular biology. The isotopic labeling allows for precise tracking and analysis in metabolic studies and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Methionine-13C5,15N is synthesized through a series of chemical reactions involving the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Methionine molecule. One common method involves the reaction of methyl mercaptan with acrolein, followed by further reactions to introduce the isotopic labels . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product. The compound is then purified and packaged for use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-Methionine-13C5,15N undergoes various chemical reactions, including:
Oxidation: The sulfur atom in L-Methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as N-acetylmethionine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
L-Methionine-13C5,15N has a wide range of scientific research applications:
Biology: Employed in metabolic studies to trace the incorporation of methionine into proteins and other biomolecules.
Industry: Applied in the production of labeled compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of L-Methionine-13C5,15N involves its incorporation into proteins and other biomolecules during metabolic processes. The isotopic labels allow for precise tracking of methionine’s metabolic pathways. Methionine is a precursor to several important biomolecules, including S-adenosylmethionine, which plays a crucial role in methylation reactions and the synthesis of polyamines . The labeled compound helps in studying these pathways and understanding the molecular targets and effects of methionine in biological systems.
Comparison with Similar Compounds
L-Methionine-13C5,15N is unique due to its isotopic labeling, which distinguishes it from other methionine derivatives. Similar compounds include:
L-Leucine-13C6,15N: Another stable isotope-labeled amino acid used in metabolic studies.
L-Tyrosine-13C9,15N: Used in protein synthesis and metabolic research.
L-Threonine-13C4,15N: Employed in studies of protein metabolism and synthesis.
These compounds share the common feature of isotopic labeling, which allows for precise tracking and analysis in various research applications. this compound is specifically valuable for studies involving sulfur-containing amino acids and their metabolic pathways.
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
FFEARJCKVFRZRR-XAFSXMPTSA-N |
Isomeric SMILES |
[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



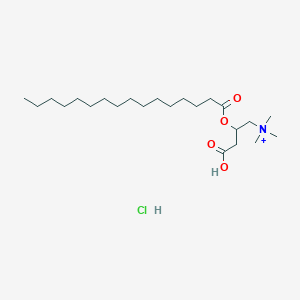
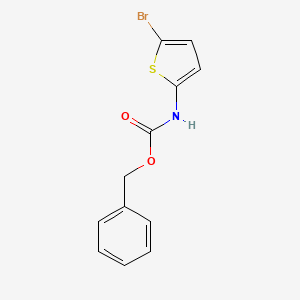

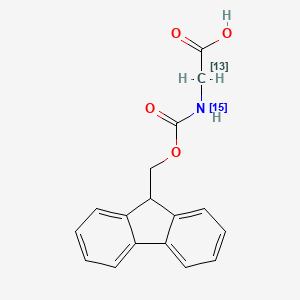
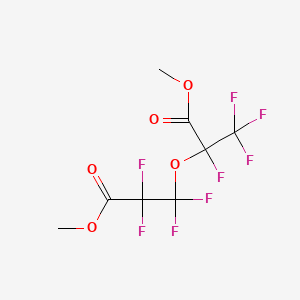
![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)

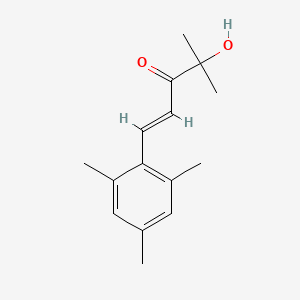
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
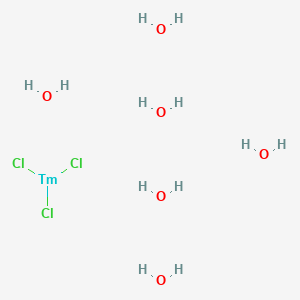
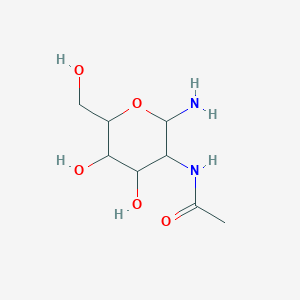

![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
